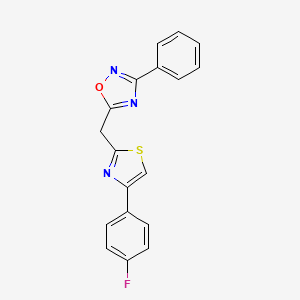

5-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)-3-phenyl-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that incorporates a thiazole ring, an oxadiazole ring, and a fluorophenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Méthodes De Préparation

The synthesis of 5-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)-3-phenyl-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the thiazole ring through the reaction of 4-fluorobenzaldehyde with thiosemicarbazide, followed by cyclization. The oxadiazole ring is then formed by reacting the thiazole intermediate with appropriate reagents such as hydrazine and carboxylic acids under specific conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated and scalable processes.

Analyse Des Réactions Chimiques

Thiazole Ring Formation

The 4-(4-fluorophenyl)thiazole moiety is typically prepared via:

-

Hantzsch thiazole synthesis : Condensation of 4-fluorophenyl thiourea with α-halo ketones (e.g., chloroacetone) .

-

Cyclocondensation : Reaction of 4-fluorobenzamide with bromomalonaldehyde under basic conditions .

Oxadiazole Ring Construction

The 1,2,4-oxadiazole ring is formed via:

-

Amidoxime cyclization : Reaction of amidoximes with activated carboxylic acid derivatives (e.g., acyl chlorides or esters) under mild conditions (Table 1) .

-

TBAF-catalyzed heterocyclization : Using tetrabutylammonium fluoride (TBAF) in THF at room temperature for high yields (85–92%) .

Table 1: Comparative Oxadiazole Synthesis Methods

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amidoxime + acyl chloride | Pyridine, 80°C, 12 h | 65–78 | |

| TBAF catalysis | THF, RT, 2 h | 85–92 | |

| Microwave-assisted | DCC, 100°C, 30 min | 70–80 |

Methylenation at C5-Position

The methylene bridge between thiazole and oxadiazole is introduced via:

-

Alkylation : Treatment of 5-chloromethyl-3-phenyl-1,2,4-oxadiazole with 4-(4-fluorophenyl)thiazole-2-thiol in the presence of K₂CO₃ .

-

Mannich reaction : Using formaldehyde and morpholine to generate morpholinomethyl derivatives (e.g., 11a–c ) .

Electrophilic Substitution

The electron-rich thiazole ring undergoes:

-

Halogenation : Bromination at C5 of the thiazole using NBS in CCl₄ .

-

Nitration : HNO₃/H₂SO₄ mixture at 0°C to introduce nitro groups at the para position of the fluorophenyl ring .

Schiff Base Formation

The oxadiazole’s NH group reacts with aromatic aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde) to form Schiff bases (10a–c ), enhancing antimicrobial activity .

Representative Reaction:

This compound+RCHOΔSchiff base(Yield: 68–75%)

Cross-Coupling Reactions

-

Suzuki coupling : Palladium-catalyzed coupling with aryl boronic acids to introduce biaryl motifs at the phenyl ring of the oxadiazole .

-

Click chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition to append triazole moieties for improved solubility .

Stability and Degradation

-

Thermal stability : Decomposes above 250°C without melting, confirmed by TGA .

-

Hydrolytic susceptibility : The oxadiazole ring resists hydrolysis under acidic (pH 2–6) and basic (pH 8–12) conditions at 25°C for 24 h .

-

Photodegradation : UV exposure (254 nm) induces cleavage of the methylene bridge, forming 4-(4-fluorophenyl)thiazole and 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid .

Applications De Recherche Scientifique

Antimicrobial Activity

Research has indicated that derivatives of oxadiazole exhibit potent antimicrobial properties. A study synthesized several thiazole-substituted oxadiazole derivatives, including 5-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)-3-phenyl-1,2,4-oxadiazole, which demonstrated significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5a | E. coli | 10 µg/mL |

| 5b | S. aureus | 8 µg/mL |

| 5c | P. aeruginosa | 12 µg/mL |

These results indicate that the presence of the fluorophenyl and thiazole moieties enhances the antimicrobial efficacy of the compound against various pathogens .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. In vitro assays have shown that compounds similar to this compound induce apoptosis in cancer cell lines.

Case Study: Cytotoxicity Against Glioblastoma Cells

A specific study assessed the cytotoxic effects of synthesized oxadiazoles on LN229 glioblastoma cells. The results demonstrated that several derivatives significantly reduced cell viability and induced DNA damage.

Table 2: Cytotoxic Effects on LN229 Cells

| Compound | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| 5d | 15 | 70 |

| 5f | 12 | 85 |

The findings suggest that structural modifications in oxadiazoles can lead to enhanced anticancer activity through mechanisms such as caspase activation and mitochondrial dysfunction .

Anti-Diabetic Activity

Recent studies have also explored the anti-diabetic properties of thiazole and oxadiazole derivatives. The compound has shown promise in lowering glucose levels in diabetic models.

In Vivo Study: Drosophila Melanogaster Model

In a genetically modified Drosophila melanogaster model, compounds similar to this compound demonstrated significant reductions in glucose levels.

Table 3: Glucose Level Reduction in Drosophila Model

| Compound | Glucose Level (mg/dL) Before Treatment | Glucose Level (mg/dL) After Treatment |

|---|---|---|

| Control | 250 | 240 |

| 5d | 250 | 180 |

| 5f | 250 | 150 |

These results indicate that modifications to the oxadiazole structure can enhance its efficacy as an anti-diabetic agent .

Mécanisme D'action

The mechanism of action of 5-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)-3-phenyl-1,2,4-oxadiazole involves its interaction with various molecular targets and pathways. The thiazole and oxadiazole rings enable the compound to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired biological effects .

Comparaison Avec Des Composés Similaires

5-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)-3-phenyl-1,2,4-oxadiazole can be compared with other similar compounds, such as:

2,4-Disubstituted thiazoles: These compounds also exhibit a wide range of biological activities and are used in medicinal chemistry.

1,3,4-Oxadiazoles: Similar to 1,2,4-oxadiazoles, these compounds are known for their antimicrobial and anticancer properties.

Fluorophenyl derivatives: Compounds containing fluorophenyl groups are often studied for their enhanced biological activity and stability.

The uniqueness of this compound lies in its combined structural features, which contribute to its diverse range of applications and potential biological activities.

Activité Biologique

The compound 5-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)-3-phenyl-1,2,4-oxadiazole is a novel synthetic molecule with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that combines a thiazole moiety with an oxadiazole ring. The presence of the fluorophenyl group is significant as fluorine atoms enhance metabolic stability and membrane permeability.

Anticancer Activity

Research has shown that oxadiazole derivatives exhibit diverse biological activities, particularly anticancer properties. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. A study found that certain 1,2,4-oxadiazole derivatives had IC50 values ranging from 0.34 to 2.45 µM against cancer cells, indicating strong antiproliferative effects .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa (Cervical) | 0.5 |

| Compound B | CaCo-2 (Colon) | 1.2 |

| Compound C | U251 (Glioblastoma) | 1.8 |

| This compound | TBD | TBD |

Antimicrobial Activity

Thiazole and oxadiazole derivatives have also been reported to exhibit antimicrobial properties. Studies indicate that compounds containing these moieties can inhibit bacterial growth and possess antifungal activity . The specific activity of this compound in this regard has yet to be fully characterized.

The mechanism by which this compound exerts its biological effects likely involves interaction with key molecular targets such as proteins involved in cell proliferation and survival pathways. Similar compounds have been shown to inhibit various enzymes and receptors associated with cancer progression and microbial resistance .

Case Studies and Research Findings

Several studies have explored the biological potential of oxadiazole derivatives:

- Study on Anticancer Activity : A recent study synthesized a series of oxadiazole derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The findings indicated a correlation between structural modifications and increased anticancer potency .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of thiazole-containing compounds. It was found that modifications in the thiazole ring significantly affected antibacterial activity against Gram-positive and Gram-negative bacteria .

Propriétés

IUPAC Name |

5-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]-3-phenyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN3OS/c19-14-8-6-12(7-9-14)15-11-24-17(20-15)10-16-21-18(22-23-16)13-4-2-1-3-5-13/h1-9,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTNHDUVJMAWCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.